Bienvenue dans la boutique en ligne BenchChem!

(E)-Azimilide

Cardiac Electrophysiology Atrial Fibrillation Potassium Channel Blocker

Procure (E)-Azimilide for reliable dual IKr/IKs blockade in cardiac electrophysiology. This E-isomer ensures rate-independent action potential prolongation, unlike pure IKr blockers. Essential for studies on atrial fibrillation, repolarization, and arrhythmia mechanisms. Confirm stereochemical integrity with our research-grade supply.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 301298-87-3
Cat. No. B6483732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Azimilide
CAS301298-87-3
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
InChIInChI=1S/C20H19N3O3/c1-11-17(20(26)23(21(11)2)14-6-4-3-5-7-14)22-18(24)15-12-8-9-13(10-12)16(15)19(22)25/h3-9,12-13,15-16H,10H2,1-2H3
InChIKeyQOOKFECIGXERRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility48.7 [ug/mL] (The mean of the results at pH 7.4)

(E)-Azimilide (CAS 1294552-65-0) for Cardiac Potassium Channel Research and Antiarrhythmic Procurement


Note: The provided CAS number (301298-87-3) corresponds to a DNA damage inducer 'ZIM' and NOT to (E)-Azimilide. The correct CAS for (E)-Azimilide is 1294552-65-0 . (E)-Azimilide is the E-isomer of azimilide (NE-10064), a class III antiarrhythmic agent that acts as a dual blocker of both the rapidly activating (IKr) and slowly activating (IKs) components of the cardiac delayed rectifier potassium current [1]. This dual-blockade profile distinguishes it from most other class III agents that selectively target only IKr. The compound is primarily utilized in cardiovascular electrophysiology research to investigate the relative contributions of IKr and IKs to cardiac repolarization, action potential duration, and arrhythmogenesis.

Why Generic Class III Antiarrhythmics Cannot Substitute for (E)-Azimilide in Targeted Research


Substituting (E)-Azimilide with a generic class III antiarrhythmic such as dofetilide, sotalol, or E-4031 introduces critical experimental confounds. The pharmacological action of (E)-Azimilide is uniquely defined by its dual blockade of IKr and IKs [1], whereas pure IKr blockers (e.g., dofetilide, E-4031) exhibit marked reverse use-dependence—their efficacy diminishes at higher heart rates [2]. This leads to fundamentally different effects on atrial effective refractory period (ERP) and action potential duration (APD) under tachycardia or sympathetic stimulation. Consequently, data generated using a selective IKr blocker cannot be extrapolated to model the IKs-contributing effects of (E)-Azimilide. Furthermore, the E-isomer specific stereochemistry may influence target binding kinetics, making non-isomeric or racemic substitutions inappropriate for precise mechanistic studies .

(E)-Azimilide Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


Dual IKr/IKs Blockade vs. Pure IKr Blocker E-4031 in Atrial Remodeling Models

In a pacing-induced remodeled canine atrium model, (E)-Azimilide's combined IKr + IKs blockade resulted in significantly greater effective refractory period (ERP) prolongation at shorter pacing cycle lengths (PCL) compared to the pure IKr blocker E-4031 [1]. This demonstrates that IKs blockade contributes a favorable anti-fibrillatory effect even in the remodeled atrium.

Cardiac Electrophysiology Atrial Fibrillation Potassium Channel Blocker

Superior Atrial Fibrillation Termination vs. Dofetilide in Canine Model

In a sustained vagal atrial fibrillation (AF) canine model, (E)-Azimilide demonstrated a significantly higher rate of AF termination compared to the selective IKr blocker dofetilide [1]. Azimilide terminated AF in 13 of 14 dogs (93%), whereas dofetilide terminated AF in only 6 of 12 dogs (50%; P < 0.05).

Antiarrhythmic Efficacy Atrial Fibrillation In Vivo Electrophysiology

Rate-Independent ERP Prolongation vs. Reverse Use-Dependence of Pure IKr Blockers

Unlike dofetilide, which exhibits strong reverse use-dependence (diminished efficacy at faster rates), (E)-Azimilide's effect on atrial effective refractory period (ERP) is rate-independent [1]. At the lower dose, dofetilide increased ERP by 51 ± 3% at a basic cycle length (BCL) of 400 ms but only 17 ± 3% at BCL 200 ms. In contrast, azimilide increased ERP by 38 ± 6% at BCL 400 ms and 35 ± 10% at BCL 200 ms.

Use-Dependence Action Potential Prolongation Electrophysiology

Reduction of ICD Shocks and VT Recurrence in Placebo-Controlled SHIELD Trial

In the randomized, double-blind, placebo-controlled SHIELD trial involving 633 ICD recipients, (E)-Azimilide significantly reduced recurrent symptomatic ventricular tachyarrhythmias and ICD therapies compared to placebo [1]. The incidence of all appropriate ICD therapies (shocks or ATP-terminated VT) was reduced significantly with azimilide.

Implantable Cardioverter Defibrillator Ventricular Tachyarrhythmia Clinical Trial

Inferiority to Sotalol in Persistent Atrial Fibrillation Maintenance: A-COMET-II Trial

The A-COMET-II trial established that while (E)-Azimilide is slightly superior to placebo, it is significantly inferior to sotalol for maintaining sinus rhythm in patients with persistent atrial fibrillation [1]. This negative differentiation is equally important for procurement decisions.

Atrial Fibrillation Comparative Efficacy Clinical Trial

High-Impact Application Scenarios for (E)-Azimilide in Cardiovascular Research and Drug Discovery


Modeling Rate-Independent Action Potential Prolongation in Tachycardia and Sympathetic Stimulation

(E)-Azimilide is the preferred tool compound for experiments where maintaining action potential duration (APD) prolongation at high heart rates is critical. Unlike pure IKr blockers that exhibit reverse use-dependence, (E)-Azimilide's dual IKr/IKs blockade yields rate-independent effects [1]. This makes it ideal for ex vivo (e.g., Langendorff-perfused heart) and in vivo models of exercise-induced arrhythmias or atrial fibrillation under adrenergic stress.

Investigating the Relative Contribution of IKs to Cardiac Repolarization and Arrhythmogenesis

Due to its unique dual IKr/IKs blocking profile, (E)-Azimilide enables researchers to dissect the functional role of the slow delayed rectifier potassium current (IKs) in cardiac repolarization. Comparative studies using (E)-Azimilide versus selective IKr blockers (e.g., E-4031, dofetilide) allow for the isolation of IKs-mediated effects on APD, effective refractory period (ERP), and arrhythmia vulnerability [2]. This application is particularly relevant in the context of congenital long QT syndrome (LQT1, LQT5) and acquired repolarization abnormalities.

Benchmarking Novel Antiarrhythmic Candidates in Ventricular Tachyarrhythmia Models

(E)-Azimilide serves as a well-characterized positive control in preclinical studies evaluating new chemical entities for ventricular arrhythmia suppression. Its proven efficacy in reducing ICD shocks and VT recurrences in the SHIELD trial [3] provides a clinically relevant benchmark. Researchers can compare the efficacy and safety margins of novel compounds against (E)-Azimilide in established canine or porcine models of ischemia/reperfusion-induced ventricular tachyarrhythmias.

Studying Atrial-Selective vs. Ventricular Effects in Comparative Electrophysiology

As an IKr-predominant blocker, (E)-Azimilide exhibits stronger effects on right atrial ERP compared to left atrial ERP, a profile shared with other IKr blockers but distinct from IKur blockers [4]. This makes (E)-Azimilide an essential comparator in studies designed to evaluate atrial-selective antiarrhythmic strategies (e.g., IKur or IK,ACh blockade) versus traditional class III agents that affect both atrial and ventricular repolarization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Azimilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.